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Introduction
Cyclooctane, a saturated cycloalkane with the molecular formula C₈H₁₆, is a fascinating and

conformationally complex eight-membered ring.[1][2][3] While the parent cyclooctane is

primarily used as a solvent and a synthetic intermediate, its structural motif is found in a diverse

array of naturally occurring compounds with significant biological activities.[1][2] These natural

products, often terpenoids, are biosynthesized by a variety of organisms, including fungi,

plants, and marine invertebrates. The cyclooctane ring, frequently part of a larger, often fused,

polycyclic system, imparts unique three-dimensional structures that are crucial for their

biological function. This technical guide provides a comprehensive overview of the natural

occurrence of cyclooctane and its related compounds, with a focus on their isolation,

characterization, and biosynthesis.

Physicochemical Properties of Cyclooctane
The fundamental properties of the parent cyclooctane molecule are essential for

understanding the behavior of its more complex natural derivatives.
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Property Value Reference

Molecular Formula C₈H₁₆ [1][2]

Molecular Weight 112.21 g/mol [3]

Melting Point 14.8 °C [1][3]

Boiling Point 151 °C [1][2]

Density 0.834 g/mL at 25 °C [1][2]

Water Solubility ~0.008 g/L [1]

Refractive Index 1.458 at 20 °C [2]

Flash Point 28 °C [1]

I. Ophiobolins: Fungal Sesterterpenoids with a 5-8-5
Tricyclic System
Ophiobolins are a class of sesterterpenoids (C₂₅) produced by various phytopathogenic fungi,

notably from the genera Bipolaris and Aspergillus. They are characterized by a distinctive 5-8-5

tricyclic carbon skeleton, which incorporates a central cyclooctane ring. Ophiobolin A, the

most well-known member of this family, exhibits a broad range of biological activities, including

phytotoxic, antimicrobial, and potent anticancer properties.

Natural Occurrence and Biological Activity
Ophiobolins are primarily isolated from fungal cultures. For instance, Ophiobolin A is produced

by Bipolaris maydis (the causative agent of Southern corn leaf blight), Bipolaris oryzae, and

other related species. An endophytic fungus, Bipolaris sp., isolated from the plant Datura metel,

has been reported to produce high yields of Ophiobolin A, reaching up to 235 mg/L in liquid

culture. Ophiobolins display a wide array of biological effects, including phytotoxicity, and have

garnered significant interest for their potential as anticancer agents.

Data Presentation
Table 1: Physicochemical Properties of Ophiobolin A
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Property Value Reference

Molecular Formula C₂₅H₃₆O₄

Molecular Weight 400.5 g/mol

Appearance Crystalline solid

Biological Activity
Phytotoxic, Antitumor,

Antimicrobial

Table 2: Spectroscopic Data for Ophiobolin A

Spectroscopy Key Peaks/Signals

¹H NMR (CDCl₃)
Characteristic signals for olefinic protons, methyl

groups, and an aldehyde proton.

¹³C NMR (CDCl₃)

Signals corresponding to 25 carbons, including

carbonyls, olefinic carbons, and aliphatic

carbons.

Mass Spectrometry (MS) m/z 400 [M]⁺

Experimental Protocols
Protocol 1: Isolation and Purification of Ophiobolin A from Bipolaris sp. Culture

This protocol is a generalized procedure and may require optimization for specific fungal strains

and culture conditions.

1. Fungal Fermentation:

Culture the Ophiobolin A-producing fungus (e.g., Bipolaris sp.) in a suitable liquid medium
(e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking to ensure aeration.

2. Extraction:

Separate the mycelium from the culture broth by filtration.
Acidify the culture filtrate to pH 3.0 with HCl.
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Perform a liquid-liquid extraction of the acidified filtrate three times with an equal volume of
ethyl acetate.
Combine the organic extracts and dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent
(e.g., hexane).
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate
mixture, followed by an ethyl acetate-methanol mixture.
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent
system and visualization agent.
Combine the fractions containing Ophiobolin A and evaporate the solvent.
Further purify the residue by recrystallization from a suitable solvent system to obtain pure
Ophiobolin A.

Protocol 2: Quantification of Ophiobolin A by HPLC

Instrumentation: HPLC system with a UV detector.

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

Flow Rate: 0.75 mL/min.

Detection: UV at 240 nm.

Quantification: Based on a standard curve generated with purified Ophiobolin A.

Biosynthetic Pathway
The biosynthesis of the ophiobolin core involves a bifunctional terpene synthase, Ophiobolin F

synthase (AcOS), which catalyzes the formation of the sesterterpene backbone from

geranylgeranyl pyrophosphate (GGPP) and its subsequent cyclization. The initial cyclized
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product, Ophiobolin F, is then further modified by other enzymes, such as P450

monooxygenases, to generate the various ophiobolin analogs.

Mevalonate Pathway

Terpene Synthesis
Isopentenyl Pyrophosphate (IPP)

Geranyl Pyrophosphate (GPP)

Dimethylallyl Pyrophosphate (DMAPP)

Farnesyl Pyrophosphate (FPP) Geranylgeranyl Pyrophosphate (GGPP) Ophiobolin FOphiobolin F Synthase (AcOS) Ophiobolin CP450 Monooxygenase Ophiobolin AFurther Oxidations

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway of Ophiobolin A.

II. Fusicoccins: Diterpenoid Glycosides with a 5-8-5
Tricyclic Core
Fusicoccins are a family of diterpenoid glycosides produced by the fungus Phomopsis

amygdali (previously known as Fusicoccum amygdali). They share the same 5-8-5

carbotricyclic skeleton as the ophiobolins but are diterpenes (C₂₀) with a sugar moiety.

Fusicoccin A is a well-known phytotoxin that causes wilting in plants by irreversibly activating

the plasma membrane H⁺-ATPase.

Natural Occurrence and Biological Activity
Fusicoccins are isolated from the culture filtrates of Phomopsis amygdali. The production of

fusicoccins can be influenced by fermentation conditions, with yields of fusicoccin A and its

derivatives varying depending on factors like the carbon and nitrogen sources in the culture

medium. For instance, a Japanese isolate of P. amygdali was reported to produce up to 700

µg/mL of a fusicoccin derivative. Fusicoccins are potent regulators of 14-3-3 protein

interactions in both plants and animals.

Data Presentation
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Table 3: Physicochemical Properties of Fusicoccin A

Property Value Reference

Molecular Formula C₃₆H₅₆O₁₂

Molecular Weight 680.8 g/mol

Appearance Crystalline solid

Biological Activity
Phytotoxin, 14-3-3 protein

stabilizer

Table 4: Spectroscopic Data for Fusicoccin A

Spectroscopy Key Peaks/Signals

¹H NMR (CDCl₃)
Signals for the diterpenoid core, the sugar

moiety, and acetyl groups.

¹³C NMR (CDCl₃)
Resonances for all 36 carbons, including those

of the tricyclic system and the glycoside.

Mass Spectrometry (MS) m/z 680 [M]⁺

Experimental Protocols
Protocol 3: Isolation and Purification of Fusicoccins from Phomopsis amygdali

1. Fungal Fermentation:

Grow Phomopsis amygdali in a modified Czapek-Dox liquid medium for 14-21 days at 25°C
with shaking.

2. Extraction:

Separate the mycelium from the culture broth by filtration.
Extract the culture filtrate three times with an equal volume of ethyl acetate.
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to
yield a crude extract.
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3. Chromatographic Purification:

Dissolve the crude extract in a small volume of chloroform.
Apply the solution to a silica gel or Florisil column.
Elute the column with a stepwise gradient of increasing acetone concentration in chloroform
(e.g., from 3% to 10% acetone).
Collect fractions and monitor by TLC.
Combine fractions containing the desired fusicoccin and evaporate the solvent.
Further purification can be achieved by recrystallization or preparative HPLC.

Biosynthetic Pathway
The biosynthesis of the fusicoccin aglycone begins with the cyclization of geranylgeranyl

pyrophosphate (GGPP) to form the tricyclic hydrocarbon precursor, (+)-fusicocca-2,10(14)-

diene. This reaction is catalyzed by a unique bifunctional enzyme, P. amygdali fusicoccadiene

synthase (PaFS), which possesses both prenyltransferase and terpene cyclase activity.

Subsequent oxidations, catalyzed by cytochrome P450s and dioxygenases, and glycosylation

lead to the final fusicoccin structures.

Geranylgeranyl Pyrophosphate (GGPP) (+)-Fusicocca-2,10(14)-dieneFusicoccadiene Synthase (PaFS) Hydroxylated AglyconeP450s, Dioxygenases Fusicoccin AGlycosyltransferases, Acyltransferases

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway of Fusicoccin A.

III. Dactylol: A Marine Sesquiterpenoid with a
Bicyclo[6.3.0]undecane Core
Dactylol is a sesquiterpenoid (C₁₅) isolated from marine organisms, particularly the sea hare

Aplysia dactylomela and the marine sponge Dactylospongia elegans. It features a

bicyclo[6.3.0]undecane ring system, which consists of a cyclooctane ring fused to a

cyclopentane ring.

Natural Occurrence and Biological Activity
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Dactylol is a representative of a class of marine-derived sesquiterpenoids. It has been reported

to exhibit weak antitrypanosomal and antiplasmodial effects. The marine sponge

Dactylospongia elegans is a rich source of a variety of bioactive terpenoids, including dactylol

and its derivatives.

Data Presentation
Table 5: Physicochemical Properties of Dactylol

Property Value Reference

Molecular Formula C₁₅H₂₆O

Molecular Weight 222.37 g/mol

Appearance Crystalline solid

Biological Activity
Weak antitrypanosomal and

antiplasmodial

Table 6: Spectroscopic Data for Dactylol

Spectroscopy Key Peaks/Signals

¹H NMR (CDCl₃)
Signals for methyl groups, olefinic proton, and

protons adjacent to the hydroxyl group.

¹³C NMR (CDCl₃)
15 carbon signals, including those of the bicyclic

core and the hydroxyl-bearing carbon.

Mass Spectrometry (MS) m/z 222 [M]⁺

Experimental Protocols
Protocol 4: Isolation and Purification of Dactylol from Dactylospongia elegans

1. Extraction:

Collect and freeze-dry the marine sponge Dactylospongia elegans.
Exhaustively extract the dried sponge material with methanol.
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Concentrate the methanol extract under vacuum to yield a solid residue.
Partition the residue between n-hexane and water. The less polar compounds, including
dactylol, will be in the n-hexane fraction.

2. Chromatographic Purification:

Subject the n-hexane fraction to silica gel column chromatography.
Elute the column with a gradient of n-hexane and ethyl acetate.
Monitor the fractions by TLC.
Combine the fractions containing dactylol and further purify using preparative HPLC to obtain
pure dactylol.

Biosynthetic Pathway
The biosynthesis of bicyclo[6.3.0]undecane sesquiterpenoids like dactylol is proposed to

proceed from farnesyl pyrophosphate (FPP). The pathway likely involves a series of cyclization

reactions and Wagner-Meerwein rearrangements to form the characteristic 5-8 fused ring

system.

Farnesyl Pyrophosphate (FPP) Carbocation IntermediateSesquiterpene Synthase Bicyclic IntermediateCyclization & Rearrangement DactylolHydroxylation

Click to download full resolution via product page

Caption: Plausible biosynthetic pathway for Dactylol.

IV. Asteriscanolide: A Sesquiterpenoid Lactone from
Terrestrial Plants
Asteriscanolide is a sesquiterpenoid lactone that was first isolated from the plant Asteriscus

aquaticus. It possesses a complex and unique tricyclic structure that includes a cyclooctane
ring. The synthesis of this challenging molecular architecture has been a subject of interest in

organic chemistry.
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Asteriscanolide is a natural product found in plants of the Asteriscus genus. While its biological

activity is not as extensively studied as that of the ophiobolins or fusicoccins, related

compounds from the same plant source have shown various biological effects.

Data Presentation
Table 7: Physicochemical Properties of Asteriscanolide

Property Value

Molecular Formula C₁₅H₂₀O₃

Molecular Weight 248.32 g/mol

Appearance Crystalline solid

Biological Activity Limited data available

Table 8: Spectroscopic Data for Asteriscanolide

Spectroscopy Key Peaks/Signals

¹H NMR (CDCl₃)
Characteristic signals for methyl groups, olefinic

protons, and protons of the lactone ring.

¹³C NMR (CDCl₃)
15 carbon signals, including a lactone carbonyl

and olefinic carbons.

Mass Spectrometry (MS) m/z 248 [M]⁺

Experimental Protocols
Protocol 5: General Procedure for the Extraction of Sesquiterpenoids from Plant Material

1. Extraction:

Air-dry and powder the plant material (e.g., aerial parts of Asteriscus aquaticus).
Extract the powdered material with a solvent such as methanol or ethanol at room
temperature.
Filter and concentrate the extract under reduced pressure.
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2. Fractionation and Purification:

Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water.
Subject the organic phase to repeated column chromatography on silica gel, using solvent
gradients of increasing polarity (e.g., hexane-ethyl acetate).
Monitor fractions by TLC and combine those containing compounds of interest.
Final purification can be achieved by preparative HPLC to yield pure asteriscanolide.

Biosynthetic Pathway
The biosynthesis of asteriscanolide, like other sesquiterpenoids, is presumed to start from

farnesyl pyrophosphate (FPP). The formation of its complex tricyclic skeleton likely involves a

specialized sesquiterpene synthase that catalyzes a cascade of cyclization and rearrangement

reactions.

Farnesyl Pyrophosphate (FPP) Polycyclic CarbocationSesquiterpene Synthase Asteriscanolide PrecursorRearrangement & Oxidation AsteriscanolideLactonization

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway for Asteriscanolide.

Conclusion
The cyclooctane ring is a key structural feature in a variety of naturally occurring compounds

with significant biological activities. From the potent anticancer properties of the fungal

ophiobolins to the plant growth-regulating effects of the fusicoccins and the unique structures of

marine and plant-derived sesquiterpenoids, the cyclooctane motif provides a scaffold for

diverse chemical functionality. The study of these natural products continues to be a rich area

of research, offering opportunities for the discovery of new therapeutic agents and a deeper

understanding of the intricate biosynthetic pathways that produce these complex molecules.

The experimental protocols and biosynthetic insights provided in this guide serve as a valuable

resource for researchers in the fields of natural product chemistry, drug discovery, and

metabolic engineering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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